Formoterol-D6 (Major) Formoterol-D6 (Major) Formoterol-D6 is a labelled analogue of Formoterol. Formoterol is a long-acting β2 agonist (LABA) used to treat asthma and COPD alone or in combination with other drugs such as budesonide.
Brand Name: Vulcanchem
CAS No.: 1020719-45-2
VCID: VC0196420
InChI: InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/i1D3,9D2,13D
SMILES: CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Molecular Formula: C19H18D6N2O6
Molecular Weight: 350.44

Formoterol-D6 (Major)

CAS No.: 1020719-45-2

Cat. No.: VC0196420

Molecular Formula: C19H18D6N2O6

Molecular Weight: 350.44

Purity: 97.5% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Formoterol-D6 (Major) - 1020719-45-2

CAS No. 1020719-45-2
Molecular Formula C19H18D6N2O6
Molecular Weight 350.44
IUPAC Name N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide
Standard InChI InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/i1D3,9D2,13D
SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O

Chemical Properties and Structure

Formoterol-D6 (Major) exhibits distinct chemical characteristics that make it suitable for its analytical applications. The compound is classified as a mixture of diastereomers, reflecting the structural complexity inherent in the parent formoterol molecule .

Basic Chemical Properties

The following table summarizes the key chemical properties of Formoterol-D6 (Major):

PropertyValue
CAS Number1020719-45-2
Molecular FormulaC₁₉H₁₈D₆N₂O₄
Molecular Weight350.44
Physical AppearanceBeige solid
SolubilitySimilar to formoterol (practically insoluble in water, slightly soluble in methanol)

The molecule features six deuterium atoms incorporated at specific positions: two at the methoxyphenyl methyl group (d2) and four at the ethyl group (d4) .

Structural Characteristics

Formoterol-D6 (Major) maintains the core structural elements of formoterol while incorporating deuterium atoms at specific positions. The compound exists as a mixture of diastereomers, reflecting the chirality of the parent molecule. The term "Major" in its name indicates that it represents the predominant isomeric form in the mixture .

A representative lot analysis reveals a typical isotopic composition of 80% d6, 18% d5, and 2% d4, highlighting the practical challenges in achieving 100% isotopic purity in deuterated compounds .

Applications in Analytical Chemistry

Formoterol-D6 (Major) serves as an invaluable internal standard in bioanalytical methods, particularly those employing mass spectrometry detection.

Role as Internal Standard

In bioanalytical methods, especially those determining formoterol concentrations in biological matrices such as plasma and urine, Formoterol-D6 functions as an ideal internal standard due to its:

  • Identical chemical behavior to the analyte during sample preparation

  • Similar chromatographic retention time

  • Distinct mass spectrometric response

  • Minimal isotopic interference with the parent compound

Bioanalytical Method Development

A highly sensitive bioanalytical method using UPLC-MS/MS has been developed for the determination of formoterol in human plasma, employing Formoterol-D6 as the internal standard. This method demonstrates exceptional sensitivity with a quantification range from 0.4 to 150 pg/mL .

The extraction procedure described combines liquid-liquid extraction (LLE) and protein precipitation (PPT) techniques. Analysis is performed using electrospray ionization (ESI) in positive mode, with a gradient system of 10 mM ammonium formate and acetonitrile .

Method validation parameters demonstrated excellent performance:

  • Inter-batch precision: 0.6% to 10.7%

  • Inter-batch accuracy: 95.3% to 111.1%

Formoterol Metabolism and Pharmacokinetics

Research using Formoterol-D6 as an analytical tool has contributed significantly to understanding the metabolism and pharmacokinetics of formoterol.

Stereoselective Metabolism

Formoterol exists as a racemic mixture of (R,R)- and (S,S)-enantiomers, with the (R,R)-enantiomer being pharmacologically active. Studies have revealed significant stereoselective differences in metabolism, particularly in glucuronidation pathways .

Key findings include:

  • Glucuronidation occurs more rapidly for (S,S)-formoterol in human liver microsomes

  • The kinetics of glucuronidation for both enantiomers follows Michaelis-Menten kinetics

  • Significant interindividual variation exists in the stereoselectivity of formoterol metabolism

Pharmacokinetic Parameters

Research has established the following kinetic parameters for formoterol glucuronidation:

Parameter(R,R)-Glucuronide(S,S)-Glucuronide
Median Km (single enantiomers)827.6 μM840.4 μM
Median Vmax (single enantiomers)2625 pmol min⁻¹mg⁻¹4304 pmol min⁻¹mg⁻¹
Median Km (rac-formoterol)357.2 μM312.1 μM
Median Vmax (rac-formoterol)1435 pmol min⁻¹mg⁻¹2086 pmol min⁻¹mg⁻¹

These parameters demonstrate that glucuronidation occurs more than twice as fast for (S,S)-formoterol compared to (R,R)-formoterol, with significant interindividual variation .

Urinary Excretion Patterns

Studies using analytical methods incorporating Formoterol-D6 as an internal standard have revealed important information about the urinary excretion of formoterol.

Stereoselective Urinary Excretion

Research has demonstrated stereoselective urinary excretion of formoterol and its glucuronide conjugates following oral administration of rac-formoterol. In male subjects, the median total urinary excretion of formoterol was 37.8% of the administered dose .

Detailed excretion patterns were documented as follows:

AnalyteMedian Excretion (% of dose)Range (% of dose)
(R,R)-Formoterol2.11.0-2.9
(S,S)-Formoterol3.52.6-3.8
(R,R)-Formoterol glucuronide21.013.1-31.0
(S,S)-Formoterol glucuronide10.34.2-14.6

The data reveals that unchanged (S,S)-formoterol excretion was significantly greater than that of unchanged (R,R)-formoterol, while (R,R)-formoterol glucuronide excretion was significantly greater than that of (S,S)-formoterol glucuronide .

Time Course of Urinary Excretion

Following a 12 μg inhaled dose of rac-formoterol in healthy volunteers, the median total (free drug plus conjugated metabolite) rac-formoterol urine concentrations were:

Time (hours)Median Concentration (ng/mL)Range (ng/mL)
21.961.05-13.4
41.670.16-9.67
80.450.16-1.51
120.610.33-0.78
240.170.08-1.06

These levels remained well below the 2019 World Anti-Doping Agency (WADA) urine threshold of 40 ng/mL .

FormDescriptionPurity Specifications
Neat solidBeige solid>95% (HPLC); >98% atom D
Fumarate saltBeige solid95.9% by HPLC; >98% atom D

Suppliers typically provide certificates of analysis confirming the compound's purity and isotopic enrichment .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator